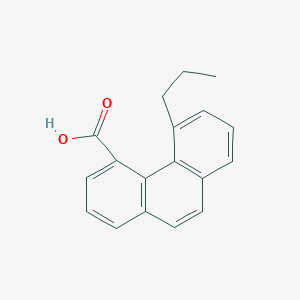
5-Propylphenanthrene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylphenanthrene-4-carboxylic acid: is an organic compound belonging to the class of carboxylic acids It features a phenanthrene core, which is a polycyclic aromatic hydrocarbon, with a propyl group attached to the fifth carbon and a carboxylic acid group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method for preparing carboxylic acids, including 5-Propylphenanthrene-4-carboxylic acid, is the oxidation of alkylbenzenes.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents is also an effective method.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Alcohols, amines, and halides are common nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and acid chlorides.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 5-Propylphenanthrene-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in developing new pharmaceuticals due to its unique structural properties.
Biochemical Studies: It is used in studies to understand the interactions between polycyclic aromatic hydrocarbons and biological systems.
Industry:
Mecanismo De Acción
The mechanism of action of 5-Propylphenanthrene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the phenanthrene core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparación Con Compuestos Similares
Phenanthrene-4-carboxylic acid: Lacks the propyl group, making it less hydrophobic and potentially less interactive with hydrophobic biomolecules.
5-Methylphenanthrene-4-carboxylic acid: Contains a methyl group instead of a propyl group, resulting in different steric and electronic properties.
5-Ethylphenanthrene-4-carboxylic acid: Features an ethyl group, which is smaller than the propyl group, leading to variations in its chemical reactivity and interactions.
Uniqueness: 5-Propylphenanthrene-4-carboxylic acid is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its similar compounds .
Propiedades
Número CAS |
114116-12-0 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
5-propylphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c1-2-5-12-6-3-7-13-10-11-14-8-4-9-15(18(19)20)17(14)16(12)13/h3-4,6-11H,2,5H2,1H3,(H,19,20) |
Clave InChI |
NJEKNDPFKOCMDN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC2=C1C3=C(C=CC=C3C(=O)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


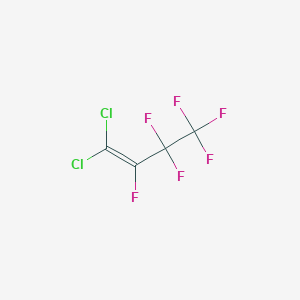
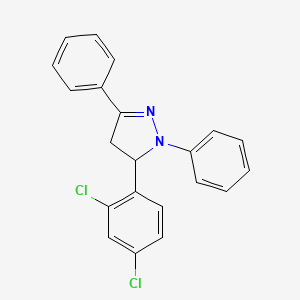
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
phosphanium bromide](/img/structure/B14307084.png)
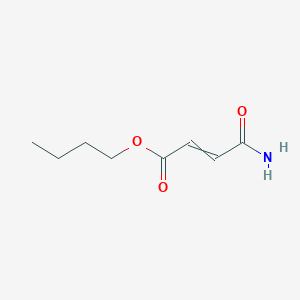
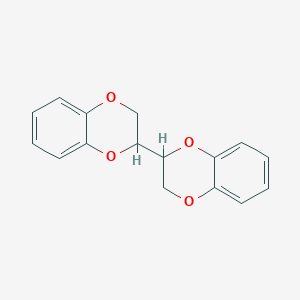

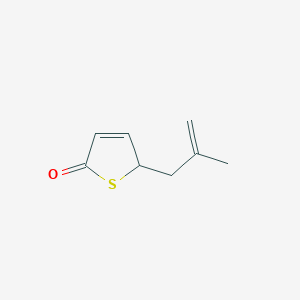
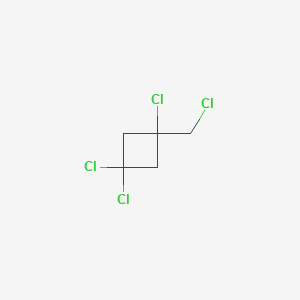
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
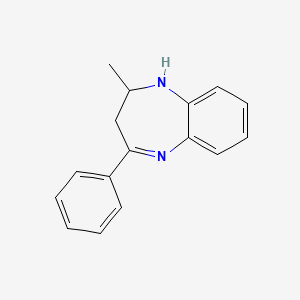
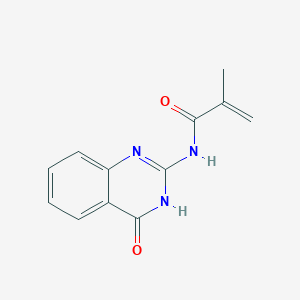
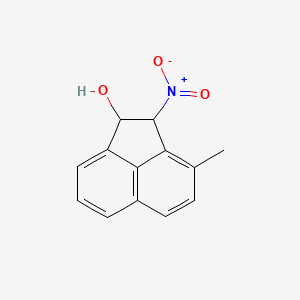
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
